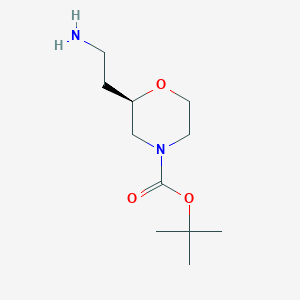

Ravidasvir hydrochloride (PPI-668)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ravidasvir dihydrochloride is a potent antiviral compound primarily investigated for its efficacy against chronic hepatitis C virus infections. It is classified as an NS5A inhibitor, which means it targets the non-structural protein 5A of the hepatitis C virus, playing a crucial role in viral replication and assembly . Ravidasvir dihydrochloride has shown promising results in clinical trials, particularly when used in combination with other antiviral agents like sofosbuvir .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ravidasvir dihydrochloride involves multiple steps. One method includes the following steps :

- Reacting a compound of formula B4 with bis(pinacolato)diboron under the catalysis of palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex to generate a compound of formula B5.

- Reacting a compound of formula C2 with B5 under the same catalyst to generate a compound of formula C3.

- Removing a protective group from the compound of formula C3 using a hydrochloric acid-ethanol solution to obtain a compound of formula C4.

- Reacting the compound of formula C4 with MOC-L-valine in the presence of HOPO to generate a compound of formula C5.

- Salifying and crystallizing the compound of formula C5 using the hydrochloric acid-ethanol solution to obtain ravidasvir dihydrochloride.

Industrial Production Methods: The industrial production of ravidasvir dihydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of HOPO as a condensing agent reduces the generation of isomer by-products, and a recrystallization purification method is employed to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Ravidasvir dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups within the molecule.

Condensation Reactions: Used in the synthesis process to form larger molecules from smaller ones.

Common Reagents and Conditions:

Palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex: Used as a catalyst in the synthesis.

Hydrochloric acid-ethanol solution: Used for deprotection and crystallization steps.

Major Products: The primary product of these reactions is ravidasvir dihydrochloride, with high purity achieved through recrystallization .

Aplicaciones Científicas De Investigación

Ravidasvir dihydrochloride has several scientific research applications:

Medicine: It is primarily used in the treatment of chronic hepatitis C virus infections.

Pharmacokinetics Studies: Research on the pharmacokinetics of ravidasvir dihydrochloride helps understand its absorption, distribution, metabolism, and excretion in the body.

Drug Development: It serves as a model compound for developing new antiviral agents targeting the hepatitis C virus.

Mecanismo De Acción

Ravidasvir dihydrochloride exerts its antiviral effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, ravidasvir dihydrochloride disrupts these processes, leading to a reduction in viral load . The combination with sofosbuvir, which inhibits the NS5B polymerase, results in a synergistic effect, further enhancing the antiviral activity .

Comparación Con Compuestos Similares

Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.

Ledipasvir: Also an NS5A inhibitor with a similar mechanism of action.

Comparison: Ravidasvir dihydrochloride is unique due to its high efficacy in combination therapies and its potential for lower production costs, making it more accessible in low-and-middle-income countries . Unlike some other NS5A inhibitors, ravidasvir dihydrochloride has shown a high cure rate even in hard-to-treat cases .

Propiedades

Fórmula molecular |

C42H52Cl2N8O6 |

|---|---|

Peso molecular |

835.8 g/mol |

Nombre IUPAC |

methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H |

Clave InChI |

JYLMWUZJMRNMDA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)

![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)

![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)

![Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)

![[2-(Morpholin-4-yl)cyclohexyl]methanamine](/img/structure/B15198270.png)